molecular formula C13H13N5O6S B144047 Desmethyl Metsulfuron-methyl CAS No. 126312-31-0

Desmethyl Metsulfuron-methyl

Cat. No.: B144047
CAS No.: 126312-31-0
M. Wt: 367.34 g/mol
InChI Key: XCRRTPZSEWGCGA-UHFFFAOYSA-N
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Description

Desmethyl Metsulfuron-methyl, also known as this compound, is a useful research compound. Its molecular formula is C13H13N5O6S and its molecular weight is 367.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRRTPZSEWGCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028360
Record name Methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Overview of Desmethyl Metsulfuron Methyl in Environmental and Biological Systems

Genesis of Desmethylated Metsulfuron-methyl (B1676535) Analogs as Key Transformation Products

Desmethyl Metsulfuron-methyl is a significant degradation product of Metsulfuron-methyl, a sulfonylurea herbicide used extensively for controlling broadleaf weeds and some grasses in various agricultural and forestry settings. nre.tas.gov.aunih.gov The formation of this metabolite occurs primarily through biological and chemical processes in soil and water.

The principal mechanism for the formation of this compound is O-demethylation, a process where a methyl group is removed from the methoxy (B1213986) group on the triazine ring of the parent compound, Metsulfuron-methyl. epa.govplos.org This transformation is largely mediated by microbial activity in the soil. plos.orgepa.govisws.org.in Studies have shown that the degradation of Metsulfuron-methyl is significantly faster in non-sterile soil compared to sterile soil, highlighting the crucial role of microorganisms in its breakdown. plos.org

Chemical hydrolysis also contributes to the degradation of Metsulfuron-methyl, particularly under acidic conditions. epa.govresearchgate.net The sulfonylurea bridge in the molecule is susceptible to cleavage, leading to the formation of various breakdown products, including saccharin (B28170) and triazine amine. nih.govpublications.gc.caepa.gov While hydrolysis can occur abiotically, the formation of this compound is more closely associated with biotic pathways. epa.gov

The rate of degradation and the formation of metabolites like this compound are influenced by several environmental factors. Soil pH plays a critical role, with faster degradation of the parent compound observed in acidic soils. isws.org.inresearchgate.net Soil moisture and temperature also impact the rate of microbial activity and chemical hydrolysis, thereby affecting the formation of this compound. nre.tas.gov.auisws.org.in

In anaerobic conditions, such as in waterlogged soils or sediments, the degradation of Metsulfuron-methyl also proceeds, though the pathway can differ. epa.gov Under these conditions, the formation of O-demethyl metsulfuron (B56326) methyl (ODM) has been observed. epa.gov

The table below summarizes the key transformation products of Metsulfuron-methyl, including this compound.

Transformation ProductFormation Pathway
This compound (IN-B5067) O-demethylation (primarily microbial)
Saccharin (IN-00581)Cleavage of the sulfonylurea bridge
Triazine amine (IN-A4098)Cleavage of the sulfonylurea bridge
Metsulfuron acid (IN F5438)Hydrolysis of the methyl ester
Carbamoyl guanidine (B92328) (IN-NC148)Further degradation
Phenylurea (IN-B5685)Further degradation
Ester sulfonamide (IN-D5803)Hydrolysis
Acid sulphonamide (IN-D5119)Hydrolysis
Data sourced from multiple studies. nih.govechemi.com

Research Significance of Desmethylated Metabolites in Agrochemical Science

The study of desmethylated metabolites like this compound holds considerable importance in agrochemical science for several reasons. Understanding the formation and fate of these transformation products is essential for a comprehensive environmental risk assessment of the parent herbicide. publications.gc.ca

The persistence and mobility of metabolites in soil and water can differ from the parent compound. publications.gc.ca While Metsulfuron-methyl itself can be mobile in soil, its degradation products, including this compound, also have the potential for movement. publications.gc.ca Research into the environmental fate of these metabolites helps to predict their potential to leach into groundwater or move into non-target areas. researchgate.net

Furthermore, the herbicidal activity of metabolites is a key area of investigation. While many degradation processes lead to detoxification, some metabolites may retain a degree of biological activity. researchgate.net Determining the phytotoxicity of this compound and other transformation products is crucial for understanding the long-term effects on subsequent crops and non-target plants. ineosopen.org The accumulation of phytotoxic residues in the soil is a significant concern, particularly in regions with low rainfall and cool temperatures where degradation is slower. epa.govepa.gov

The development of analytical methods to detect and quantify these metabolites in environmental samples is another critical aspect of agrochemical research. usda.govresearchgate.net Sensitive and reliable methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are necessary to monitor the presence and concentration of this compound in soil, water, and plant tissues. isws.org.inusda.govresearchgate.net This analytical capability is fundamental for regulatory purposes and for validating environmental fate models. researchgate.net

The table below presents a summary of research findings related to the detection and environmental behavior of this compound.

Research FindingSignificance
Formation of O-desmethyl metsulfuron methyl (ODM) was observed in anaerobic water/sediment studies. epa.govIndicates a specific degradation pathway under anaerobic conditions.
In a hen metabolism study, O-desmethyl metsulfuron methyl was identified as a minor metabolite. epa.govProvides insight into the metabolic fate of the herbicide in animals.
This compound is listed as a known environmental transformation product of Metsulfuron-methyl. nih.govechemi.comAcknowledges its importance in environmental risk assessments.
The degradation of sulfonylurea herbicides, leading to metabolites like desmethylated analogs, is influenced by soil pH, moisture, and temperature. isws.org.inresearchgate.netHighlights the key environmental factors controlling the persistence of the herbicide and its metabolites.
Data compiled from various scientific sources.

Formation Pathways and Mechanistic Elucidation of Desmethylated Metsulfuron Methyl

Biotransformation Processes in Living Organisms

Plant Metabolic Pathways Leading to O-Demethylation (e.g., O-Desmethyl Metsulfuron-methyl)

The detoxification of sulfonylurea herbicides like metsulfuron-methyl (B1676535) in tolerant plants is a rapid process, crucial for their selectivity. scispace.com One of the key metabolic reactions involved is O-demethylation, which leads to the formation of O-desmethyl metsulfuron-methyl. scispace.commdpi.com This process, along with aryl and alkyl hydroxylation, is often one of the initial steps in the metabolic breakdown of these herbicides within the plant. redalyc.org

The enzymatic system responsible for this transformation is believed to be the cytochrome P-450 monooxygenases. redalyc.orgnih.gov Studies on other sulfonylurea herbicides have demonstrated the role of cytochrome P-450 enzymes in O-demethylation. nih.gov For instance, research on pyrazosulfuron-ethyl (B166691) showed that O-demethylase activity, involving cytochrome P-450, was integral to its metabolism and selectivity in rice. nih.gov This suggests a similar mechanism for metsulfuron-methyl.

In tolerant cereal plants, the metabolic half-life of sulfonylurea herbicides is typically short, ranging from 1 to 5 hours, whereas in sensitive species, it can be much longer, exceeding 20 hours. scispace.com This rapid metabolism in tolerant plants, including O-demethylation, prevents the herbicide from reaching and inhibiting its target site, the acetolactate synthase (ALS) enzyme, effectively. isws.org.inmst.dk The inhibition of ALS disrupts the biosynthesis of essential branched-chain amino acids, leading to plant death. isws.org.inmst.dk

Following O-demethylation, the resulting metabolites can undergo further transformations, such as conjugation with glucose. scispace.com While O-demethylation is a significant pathway, other metabolic routes for sulfonylurea herbicides in plants include hydrolysis of the sulfonylurea bridge, cleavage of the sulfonamide bond, and direct conjugation with glutathione. scispace.com

Livestock Metabolic Pathways and Excretion Dynamics of Demethylated Compounds

In livestock, such as rats, goats, and cattle, metsulfuron-methyl is also subject to metabolic processes, including demethylation. govinfo.govnih.gov When administered to rats, a significant portion of metsulfuron-methyl is excreted unchanged, primarily in the urine and feces within 72 hours. govinfo.govepa.gov However, a secondary biotransformation pathway involves the demethylation of aminosulfonyl benzoate (B1203000) to form saccharin (B28170). govinfo.gov

In studies with laying hens, parent metsulfuron-methyl was largely excreted unchanged, with a minor portion metabolized to O-desmethyl metsulfuron-methyl. govinfo.govepa.govepa.gov Similarly, in lactating goats, metsulfuron-methyl and its metabolites are primarily eliminated through urine and feces. govinfo.gov While traces of the parent compound were found in some tissues and milk, no detectable residues of the desmethyl metabolite were found in milk or any organ or tissue samples. govinfo.gov

Environmental Degradation Mechanisms Affecting Demethylated Metsulfuron-methyl

Microbial Transformation Dynamics in Soil Ecosystems

The degradation of metsulfuron-methyl in soil is a complex process involving both chemical hydrolysis and microbial metabolism. isws.org.inplos.org Soil microorganisms play a significant role in the breakdown of this herbicide, with O-demethylation being one of the major degradation routes. mdpi.complos.orgresearchgate.net The rate of microbial degradation is influenced by several factors, including soil temperature, moisture, pH, and the viability of the microbial population. plos.orgtheijes.com

Studies comparing sterile and non-sterile soil have demonstrated the importance of microbial activity. The dissipation of metsulfuron-methyl is significantly faster in non-sterile soil, indicating that biological degradation is a key contributor to its breakdown. plos.orgmpob.gov.my For example, the estimated half-life (DT50) of metsulfuron-methyl in a non-sterile soil system was 13 days, compared to 31 days in sterilized soil. plos.org The principal degradation product after 60 days in one study was carbon dioxide, with higher cumulative amounts in the non-sterile system, further confirming the role of microbes in mineralization. plos.org

Fungi, in particular, have been identified as capable of degrading metsulfuron-methyl. One study isolated a fungal strain, identified as Aspergillus niger, that could utilize metsulfuron-methyl as a carbon and energy source. nih.govnih.gov This strain significantly increased the degradation of the herbicide in both liquid culture and soil. nih.gov However, in the case of Aspergillus niger, the primary degradation pathway was observed to be the cleavage of the sulfonylurea bridge, and demethylation of the methoxy (B1213986) group on the triazine ring was not observed. nih.gov Other research has identified O-desmethyl metsulfuron-methyl as a metabolite in non-sterile soil. nih.gov

Abiotic Hydrolysis Mechanisms and Contributing Factors to Demethylated Metabolite Formation and Degradation

Abiotic hydrolysis is a critical degradation pathway for metsulfuron-methyl, particularly influenced by soil pH. isws.org.inplos.org The rate of chemical hydrolysis is significantly faster in acidic conditions compared to neutral or alkaline conditions. plos.orgnre.tas.gov.auusda.gov This is because the sulfonylurea bridge is more susceptible to cleavage at lower pH. plos.org

The hydrolysis half-life of metsulfuron-methyl demonstrates this pH dependency. At 25°C, the half-life is approximately 9.6 days at pH 5.2, but increases to 116 days at pH 7.1 and 139 days at pH 8.2. echemi.com Temperature also plays a role, with higher temperatures accelerating the degradation process. isws.org.inplos.org

The process of hydrolysis can lead to the formation of various degradation products. The breakdown of the sulfonylurea bridge is a primary step, resulting in compounds like 4-methoxy-6-methyl-1,3,5-triazin-2-amine and o-carboxymethylphenylsulfonylcarbamic acid. echemi.com While O-demethylation is often associated with microbial processes, some studies suggest that abiotic pathways can also contribute to the formation of demethylated metabolites, although this is less prominent than bridge cleavage. isws.org.in The formation of O-desmethyl metsulfuron-methyl has been observed in viable soil samples, but its formation under purely abiotic sterile conditions is less clear and may be minimal. epa.gov

Photolytic Stability and Influence on Transformation of Demethylated Metabolites

Metsulfuron-methyl is generally considered stable to photolysis under normal sunlight conditions. nre.tas.gov.au However, under ultraviolet (UV) light, it does break down. nre.tas.gov.au One study found the half-life of metsulfuron-methyl on a glass surface to be 7.8 days under sunlight and only 0.5 days under UV light. nih.gov

The major photoproducts identified from the phototransformation of metsulfuron-methyl are methyl-2-sulfonyl-amino-benzoate, 2-amino-6-methoxy-4-methyltriazine, and saccharin. nih.gov This indicates that the primary photochemical pathway involves the cleavage of the C-S bond. nih.gov

The direct influence of photolysis on the transformation of the already formed desmethyl metsulfuron-methyl is not extensively detailed in the available literature. However, given that the primary photochemical reaction for the parent compound is bridge cleavage, it is plausible that any this compound present in the environment would also be susceptible to similar photolytic degradation pathways. The stability of desmethyl metabolites to photolysis would likely be influenced by the same factors as the parent compound, such as the intensity and wavelength of light.

Data Tables

Table 1: Half-life of Metsulfuron-methyl under Different Degradation Conditions

ConditionpHTemperature (°C)Half-life (days)Source(s)
Non-sterile soilNot specified3013 plos.org
Sterile soilNot specified3031 plos.org
Aqueous solution5.2259.6 echemi.com
Aqueous solution7.125116 echemi.com
Aqueous solution8.225139 echemi.com
Sunlight (on glass)Not specifiedNot specified7.8 nih.gov
UV light (on glass)Not specifiedNot specified0.5 nih.gov

Table 2: Major Degradation Products of Metsulfuron-methyl

Degradation PathwayProduct(s)Source(s)
O-Demethylation (Plant/Microbial)O-desmethyl metsulfuron-methyl scispace.commdpi.comnih.gov
Sulfonylurea Bridge Cleavage (Hydrolysis/Microbial)4-methoxy-6-methyl-1,3,5-triazin-2-amine, o-carboxymethylphenylsulfonylcarbamic acid plos.orgechemi.com
PhotolysisMethyl-2-sulfonyl-amino-benzoate, 2-amino-6-methoxy-4-methyltriazine, Saccharin nih.gov

Environmental Fate and Transport Dynamics of Desmethylated Metsulfuron Methyl Analogs

Degradation Kinetics and Half-Life Determination in Environmental Compartments

The persistence of a chemical compound in the environment is fundamentally determined by its degradation kinetics, often expressed as its half-life (t½). For Desmethyl Metsulfuron-methyl (B1676535), also known as O-desmethyl metsulfuron-methyl (ODM), its formation is a key step in the breakdown of the parent herbicide, Metsulfuron-methyl.

The degradation of Metsulfuron-methyl is influenced by both chemical hydrolysis and microbial metabolism. O-demethylation, the process that forms Desmethyl Metsulfuron-methyl, is a significant degradation pathway. Studies have specifically observed the formation of O-desmethyl metsulfuron-methyl in anaerobic water/sediment systems, indicating that this transformation is a notable route of degradation in oxygen-depleted aquatic environments. Furthermore, it has been identified as a minor metabolite in animal metabolism studies.

While the degradation of the parent compound, Metsulfuron-methyl, is well-documented to be faster in acidic, moist, and warm soils, specific kinetic data for the subsequent degradation of this compound is not extensively available in current literature. The half-life of Metsulfuron-methyl can range from 14 to 180 days, with a typical half-life of 30 days, but these values cannot be directly extrapolated to its desmethylated metabolite. The alteration in the chemical structure, specifically the removal of a methyl group from the methoxy (B1213986) constituent on the triazine ring, inherently changes the molecule's reactivity and susceptibility to further degradation.

To provide context, the degradation of the parent compound, Metsulfuron-methyl, follows first-order kinetics. For instance, in field studies conducted in oil palm plantations, Metsulfuron-methyl exhibited rapid degradation with half-life values ranging from 6.3 to 7.9 days. These studies highlight the importance of local environmental conditions, such as soil type, pH, and microbial activity, in determining the rate of herbicide breakdown. However, the subsequent fate of the formed this compound, including its own degradation rate and half-life, requires further specific investigation to be fully characterized.

Sorption and Leaching Potential in Soil Profiles

The potential for a chemical to move through the soil profile and reach groundwater is largely governed by its sorption (binding) to soil particles and its subsequent leaching characteristics. The mobility of sulfonylurea herbicides, including Metsulfuron-methyl and its metabolites, is principally influenced by soil pH and organic matter content.

Generally, the mobility of Metsulfuron-methyl increases with increasing soil pH and decreasing organic matter. This is because Metsulfuron-methyl is a weak acid, and in alkaline soils, it exists predominantly in its anionic (negatively charged) form. This leads to repulsion from the negatively charged surfaces of clay and organic matter, resulting in lower sorption and higher potential for leaching. Conversely, in acidic soils, the neutral form of the molecule is more prevalent, leading to greater adsorption.

Studies on the parent compound have shown that it is highly mobile and has the potential to contaminate groundwater. For example, in mallee sand, Metsulfuron-methyl has been observed to leach to a depth of 40 cm. In clay soils, its movement is typically more restricted to the upper 10 to 20 cm. The amount and frequency of rainfall are also critical factors influencing the depth of leaching.

The lack of specific data for this compound underscores a significant knowledge gap. Understanding the sorption characteristics of this metabolite is crucial for accurately modeling its transport in soil and assessing the long-term risk to groundwater resources.

Aquatic Mobility and Sediment Interaction Studies

The presence and behavior of herbicide residues in aquatic environments are of significant concern due to the potential for exposure to non-target organisms. This compound can enter aquatic systems through surface runoff and leaching from treated agricultural lands.

As previously mentioned, the formation of O-desmethyl metsulfuron-methyl has been observed in anaerobic water/sediment studies. This indicates that once Metsulfuron-methyl reaches an aquatic environment, particularly the sediment layer where anaerobic conditions can prevail, its transformation to the desmethylated form can occur.

The mobility of this compound in aquatic systems will be influenced by its water solubility and its tendency to partition between the water column and sediment. The parent compound, Metsulfuron-methyl, is known to be mobile in the environment. Its persistence in the water column is expected to be longer in alkaline conditions.

While detailed studies on the specific interaction of this compound with aquatic sediments are scarce, the behavior of the parent compound suggests that it does not strongly bind to sediments, allowing it to remain mobile in the water column. However, the transformation to the desmethylated form within the sediment introduces another layer of complexity to its aquatic fate. Further research is needed to determine the partitioning behavior (Koc) of this compound in various sediment types and its ultimate persistence in aquatic ecosystems.

Biological Interactions and Ecotoxicological Implications of Desmethylated Metsulfuron Methyl

Differential Metabolic Processing in Non-Target Organisms

A study by the U.S. Environmental Protection Agency (EPA) identified O-desmethyl metsulfuron (B56326) methyl (ODM) as a metabolite in viable soil samples, indicating microbial metabolism plays a role in its formation orst.edu. The study detected ODM at a concentration of 0.06 ppm after 62 days orst.edu.

Ecotoxicological Assessments in Representative Non-Target Species Exposed to Demethylated Metabolites

Comprehensive ecotoxicological data for Desmethyl Metsulfuron-methyl (B1676535) is limited. Most available studies focus on the parent compound, Metsulfuron-methyl.

Specific toxicity data, such as LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population), for Desmethyl Metsulfuron-methyl on soil invertebrates like earthworms and collembolans is not available in the reviewed scientific literature. Similarly, detailed studies on the specific effects of this metabolite on soil microbial communities are scarce. For the parent compound, Metsulfuron-methyl, the LC50 for earthworms is reported to be greater than 1,000 mg/kg of soil bund.de.

There is a lack of specific ecotoxicological data for this compound concerning aquatic organisms such as algae, macrophytes, and invertebrates. A document from the German Federal Office for Consumer Protection and Food Safety (BVL) indicates that for the metabolite IN-B5067 (O-desmethyl metsulfuron), concentrations of ≥ 0.1µg/L in groundwater can be excluded under intended use conditions, suggesting a low potential for aquatic exposure . However, this does not provide direct toxicity values. In contrast, the parent compound, Metsulfuron-methyl, is known to be toxic to aquatic plants maryland.govepa.gov.

Residue Persistence and Bioavailability of Demethylated Metabolites in Crop and Animal Systems

Information regarding the persistence and bioavailability of this compound is emerging but remains limited.

A key study has reported a half-life for O-desmethyl metsulfuron (IN-B5067) of 80.2 days in a laboratory setting, using a Single First Order (SFO) kinetics model under worst-case conditions.

Metabolite NameIdentifierHalf-life (t½)Study Conditions
O-desmethyl metsulfuronIN-B506780.2 daysLaboratory, SFO model (worst case)

In an anaerobic aquatic metabolism study, O-demethyl metsulfuron methyl (ODM) was detected at a maximum concentration of 0.19 ppm after 365 days in sterile samples, indicating its potential for persistence in the absence of microbial degradation orst.edu. In viable samples, ODM was observed at 0.06 ppm after 62 days orst.edu.

Data on the specific residue levels and bioavailability of this compound in various crops and animal tissues are not extensively documented in publicly available literature. Regulatory documents for the parent compound, Metsulfuron-methyl, establish tolerances for its combined residues with its metabolites in some crops, but specific concentrations of the desmethylated form are not typically detailed.

Advanced Analytical Methodologies for Desmethyl Metsulfuron Methyl Detection and Quantification

Chromatographic Separation Techniques for Demethylated Metabolites

Chromatography is the cornerstone for isolating Desmethyl Metsulfuron-methyl (B1676535) from complex sample matrices prior to detection. The choice of technique is dictated by the analyte's polarity, volatility, and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most prevalent technique for the analysis of Metsulfuron-methyl and its metabolites, including Desmethyl Metsulfuron-methyl. The inherent polarity of these compounds makes them well-suited for liquid chromatography.

Detailed research has established robust HPLC methods coupled with mass spectrometry (LC-MS/MS) for the simultaneous analysis of the parent compound and its degradation products in water samples. In one such validated method, a Polaris C18 column (4.6 x 150 mm, 3-µm) was used. analis.com.my The separation was achieved using a gradient mobile phase consisting of 0.02 M aqueous formic acid and methanol. epa.gov Under these conditions, the metabolite identified as O-desmethyl metsulfuron-methyl (IN-B5067) exhibited a distinct retention time, allowing for its separation from the parent compound and other metabolites. epa.govechemi.com

The following table summarizes the HPLC parameters used for the separation of Metsulfuron-methyl and its metabolites.

ParameterValue
Column Polaris C18 (4.6 x 150 mm, 3-µm)
Mobile Phase A 0.02 M aqueous formic acid
Mobile Phase B Methanol
Flow Rate Gradient elution
Column Temp. 40°C
Injection Vol. 0.025 mL
Retention Time Metsulfuron-methyl : 12.0 min, IN-B5067 (Desmethyl) : 9.8 min

Data sourced from a validated analytical method for water samples. epa.gov

Gas Chromatography (GC) is generally not suitable for the direct analysis of sulfonylurea herbicides like Metsulfuron-methyl and their demethylated metabolites due to their low volatility and thermal instability. scbt.com At the high temperatures required for GC analysis, these compounds are prone to degradation, leading to inaccurate quantification.

To overcome this limitation, a derivatization step is essential. This chemical modification converts the non-volatile analytes into more volatile and thermally stable derivatives. For Metsulfuron-methyl and its mono-methyl derivative, a common approach is methylation using diazomethane (B1218177). scbt.com This reaction converts the thermally labile N-H group in the sulfonylurea bridge into an N-CH3 group, creating a dimethyl derivative that is amenable to GC analysis. The structure of the derivatized product is then typically confirmed by GC-Mass Spectrometry (GC-MS). scbt.com

The derivatization process involves reacting the extracted and cleaned-up sample containing this compound with a diazomethane solution. The reaction time and conditions must be optimized to ensure complete conversion to a single, stable product for reliable estimation by GC. scbt.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. UPLC systems utilize columns packed with smaller sub-2 µm particles, which operate at higher pressures. This results in sharper and narrower peaks, allowing for better separation of closely eluting compounds and a reduction in analysis time. nih.gov

While specific UPLC methods dedicated solely to this compound are not extensively detailed in the literature, the principles for transferring methods from HPLC to UPLC are well-established. An HPLC method for Metsulfuron-methyl and its metabolites can be adapted for a UPLC system, typically involving a shorter column with smaller particles (e.g., a 50 mm x 2.1 mm, 1.8 µm column) and an adjusted gradient and flow rate. nih.gov The benefits would include significantly shorter run times (often under 7 minutes for sulfonylureas), reduced solvent consumption, and potentially lower limits of detection due to increased peak concentration. researchgate.netfabad.org.tr The enhanced resolution is particularly advantageous for separating structurally similar metabolites from each other and from matrix interferences.

Mass Spectrometric Identification and Quantification Strategies

Mass Spectrometry (MS) is an indispensable tool for the detection and confirmation of this compound, providing high selectivity and sensitivity. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS).

When coupled with GC or LC, single-stage mass spectrometry can serve as a powerful detector. After chromatographic separation, the analyte enters the mass spectrometer, is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is determined. For this compound (C₁₃H₁₃N₅O₆S), the molecular weight is 367.34 g/mol . scbt.com In positive ion mode, a single-stage MS would be set to detect the protonated molecule [M+H]⁺ at an m/z of approximately 368.3. This provides a degree of selectivity, but it can be susceptible to interference from other co-eluting compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is the gold standard for trace-level quantification and unambiguous identification of herbicide metabolites. nih.gov This technique involves selecting the precursor ion (e.g., the [M+H]⁺ ion of this compound), subjecting it to collision-induced dissociation (CID) to generate characteristic product ions, and then monitoring one or more of these specific transitions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, significantly reducing matrix effects and background noise. epa.gov

A validated LC-MS/MS method for the determination of Metsulfuron-methyl metabolites in water provides specific ion transitions for O-desmethyl metsulfuron-methyl (IN-B5067). epa.govechemi.com The analysis was conducted in negative ion mode for this specific metabolite.

The table below details the MS/MS parameters for the quantification and confirmation of this compound.

ParameterValue
Analyte O-desmethyl metsulfuron-methyl (IN-B5067)
Ionization Mode Negative Ion Electrospray (ESI-)
Precursor Ion (m/z) 366.1
Quantitative Transition (m/z) 366.1 → 125.1
Confirmatory Transition (m/z) 366.1 → 42.1

Data sourced from a validated LC-MS/MS analytical method. epa.gov

The use of two distinct transitions for the same precursor ion provides a high degree of confidence in the identification of the analyte. The ratio of the signals from the quantitative and confirmatory transitions should remain constant, providing an additional point of verification. epa.gov This level of specificity is crucial for regulatory monitoring and environmental fate studies where trace-level detection is required.

Complementary Analytical Strategies

The accurate detection and quantification of this compound, a key metabolite of the sulfonylurea herbicide Metsulfuron-methyl, are crucial for environmental monitoring and toxicological risk assessment. Complementary analytical strategies, encompassing both innovative bioanalytical assays and advanced sample preparation protocols, are continuously being developed to enhance the sensitivity, specificity, and efficiency of its determination in various matrices.

Bioanalytical Assay Development and Validation for Metabolite Detection

Bioanalytical assays, such as immunoassays, offer a high-throughput and cost-effective approach for the screening of pesticide metabolites. The development of these assays for this compound involves several critical steps, from hapten synthesis to antibody production and assay validation.

The development of an enzyme-linked immunosorbent assay (ELISA) for the parent compound, Metsulfuron-methyl, provides a foundational understanding for creating similar assays for its metabolites. In a typical indirect competitive ELISA development, a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein, is synthesized. For Metsulfuron-methyl, a hapten was designed using its methylester phenylsulfonamide moiety with an additional succinic acid spacer. This hapten is then coupled to a carrier protein, like bovine serum albumin (BSA), to create an immunogen that can be used to produce antibodies in rabbits.

The resulting antibodies are then screened for their sensitivity and specificity to the target analyte. For a this compound specific assay, the key challenge lies in producing antibodies that can differentiate the metabolite from the parent compound, Metsulfuron-methyl, and other related sulfonylurea herbicides. This requires careful design of the hapten to expose the unique structural features of the demethylated metabolite.

Validation of the bioanalytical method is a critical step to ensure the reliability of the data. Key validation parameters include:

Sensitivity: The ability of the assay to detect low concentrations of the analyte. For an ELISA for Metsulfuron-methyl, IC50 values (the concentration of analyte that causes 50% inhibition) in the range of 1.4 ng/L have been achieved, with a limit of detection of 40 ng/L. A similar level of sensitivity would be the goal for a this compound assay.

Specificity (Cross-reactivity): The extent to which the antibody binds to other related compounds. Antibodies developed for Metsulfuron-methyl have shown cross-reactivity with other sulfonylureas like sulfometuron, cinosulfuron, and triasulfuron. For a metabolite-specific assay, minimal cross-reactivity with the parent compound and other metabolites is essential.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. Recovery studies in various matrices are performed to assess accuracy.

Matrix Effects: The influence of sample components on the assay performance. Potential interferences from organic solvents and humic acids need to be investigated and mitigated.

The table below summarizes the performance of a developed direct competitive ELISA (dcELISA) for the parent compound, Metsulfuron-methyl, which can serve as a benchmark for the development of a similar assay for its desmethyl metabolite.

ParameterValueReference
IC50 37.03 ± 1.87 µg/L
Limit of Detection (IC15) 1.57 ± 0.11 µg/L
Cross-reactivity (Tribenuron-methyl) 49.72%
Recovery (in various food matrices) 83.11% - 117.44%

Advanced Sample Preparation and Extraction Protocols for Demethylated Compounds

The analysis of demethylated metabolites like this compound often requires sophisticated sample preparation and extraction protocols to isolate the analyte from complex matrices and minimize interferences. Given the polar nature of many pesticide metabolites, techniques that are effective for the parent compound may need to be adapted.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of sulfonylurea herbicides and their metabolites from aqueous samples. A validated analytical method for the determination of Metsulfuron-methyl and its metabolites, including O-desmethyl metsulfuron-methyl (IN-B5067), in water utilizes an SPE protocol. The method involves passing the water sample through a solid sorbent material that retains the analytes of interest. After washing to remove interfering substances, the analytes are eluted with a small volume of an organic solvent.

A study by DuPont outlines a specific SPE method for the analysis of Metsulfuron-methyl and its metabolites in surface water, ground water, and drinking water. This method demonstrated acceptable recoveries for the metabolite IN-B5067, which has been identified as O-desmethyl metsulfuron-methyl.

The following table details the recovery data from the independent laboratory validation of the DuPont method for IN-B5067 in various water matrices.

Water TypeFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (%)
Tap Water 0.050955.6
0.50933.1
Ground Water 0.050855.3
0.50903.2
Surface Water 0.050866.7
0.50912.9

Data adapted from an Independent Laboratory Validation report of DuPont Study No. DuPont-28807.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another powerful and versatile sample preparation technique that has been successfully applied to the analysis of sulfonylurea herbicides in various food and environmental matrices. The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a dispersive solid-phase extraction (d-SPE) cleanup step with different sorbents to remove interfering matrix components. While specific applications for this compound are not extensively documented, the success of the QuEChERS method for the broader class of sulfonylureas suggests its high potential for the efficient extraction of this demethylated metabolite.

Future Research Directions and Unaddressed Scientific Inquiries Pertaining to Desmethyl Metsulfuron Methyl

Long-Term Environmental Impact and Risk Assessment of Persistent Demethylated Metabolites

Future research should prioritize the investigation of the long-term environmental consequences of Desmethyl Metsulfuron-methyl (B1676535) and other demethylated metabolites originating from sulfonylurea herbicides. While the parent compound, metsulfuron-methyl, has a reported half-life ranging from 14 to 180 days, its breakdown products can exhibit greater persistence in the environment. wa.govpublications.gc.ca The mobility of these metabolites in soil and their potential to leach into groundwater are significant concerns. wa.govwaterquality.gov.auepa.gov

Key areas for future investigation include:

Persistence and Bioaccumulation: Long-term studies are necessary to determine the ultimate environmental fate and potential for bioaccumulation of Desmethyl Metsulfuron-methyl in various environmental compartments, including soil, water, and sediment. mdpi.comepa.gov

Ecotoxicity to Non-Target Organisms: Comprehensive ecotoxicological studies are needed to assess the chronic toxicity of persistent demethylated metabolites on a wide range of non-target organisms. This includes terrestrial and aquatic plants, invertebrates, and vertebrates. researchgate.netfsc.orgnih.gov While metsulfuron-methyl is known to be injurious to plants at extremely low concentrations, the specific impacts of its metabolites are less understood. fsc.org

Sub-lethal Effects: Research should extend beyond acute toxicity to investigate potential sub-lethal effects on organismal health, reproduction, and development.

Mixture Toxicity: The environmental impact of this compound in combination with other pesticides and their degradation products should be evaluated, as these mixtures may exhibit synergistic or additive toxic effects. mdpi.com

A more thorough understanding of these factors is crucial for developing accurate environmental risk assessments and establishing appropriate regulatory guidelines for the use of sulfonylurea herbicides. nih.gov

Comprehensive Multi-Omics Approaches to Elucidate Metabolite-Specific Pathways

To gain a deeper understanding of the biological effects of this compound, future research should employ comprehensive multi-omics approaches. techscience.comresearchgate.net These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular perturbations caused by exposure to this metabolite. nih.govmdpi.com

Specific research avenues include:

Identification of Molecular Initiating Events (MIEs): Multi-omics can help identify the initial molecular interactions between this compound and biological macromolecules, which is the first step in a toxicity pathway. researchgate.net

Elucidation of Adverse Outcome Pathways (AOPs): By integrating data from different omics levels, researchers can construct AOPs that link the MIE to adverse outcomes at the cellular, tissue, and organismal levels.

Metabolite-Specific Biomarkers of Exposure and Effect: The identification of specific molecular fingerprints resulting from this compound exposure can lead to the development of sensitive biomarkers for monitoring environmental contamination and its biological effects.

Comparative Omics: Comparing the omics profiles induced by this compound with those of the parent compound and other metabolites will help to differentiate their specific modes of action and toxicological profiles. researchgate.net

Such studies will provide invaluable data for refining risk assessments and for the development of more targeted and effective environmental monitoring strategies. nih.gov

Development of Predictive Models for Environmental Fate and Ecotoxicity of Demethylated Analogs

Predictive modeling is an essential tool for forecasting the environmental behavior and potential toxicity of pesticide metabolites. whiterose.ac.uk Future efforts should focus on developing and validating robust predictive models specifically for this compound and other demethylated sulfonylurea analogs. mdpi.comscience.gov

Key areas for model development and refinement include:

Quantitative Structure-Activity Relationships (QSARs): Developing QSAR models can help predict the toxicity of demethylated metabolites based on their chemical structure and physicochemical properties. researchgate.net

Environmental Fate and Transport Models: Sophisticated models are needed to predict the movement and persistence of this compound in different environmental scenarios, considering factors like soil type, climate, and agricultural practices. epa.govepa.gov These models can help identify areas at high risk of contamination.

Ecotoxicological Models: Predictive models can be used to estimate the potential ecological risks to various species and ecosystems, helping to prioritize experimental testing and guide risk management decisions.

Integration of Experimental and In Silico Data: The accuracy and reliability of predictive models can be significantly enhanced by integrating high-quality experimental data from laboratory and field studies.

The development of these predictive tools will enable a more proactive approach to environmental management, allowing for the assessment of potential risks before widespread environmental contamination occurs.

Remediation and Mitigation Strategies for Environmental Contamination by Demethylated Metabolites

Given the potential for persistence and mobility of this compound, research into effective remediation and mitigation strategies is imperative to address existing and prevent future environmental contamination.

Future research should focus on:

Bioremediation: Investigating the potential of microorganisms to degrade this compound is a promising area of research. mdpi.comnih.gov Isolating and characterizing microbial strains or consortia capable of breaking down this persistent metabolite could lead to the development of effective bioremediation technologies for contaminated soil and water. nih.gov

Phytoremediation: Exploring the use of plants to remove, degrade, or contain this compound from the environment offers a potentially sustainable and cost-effective remediation approach.

Advanced Oxidation Processes: Evaluating the efficacy of advanced oxidation processes, such as ozonation and photocatalysis, for the degradation of demethylated metabolites in water treatment systems is warranted. mdpi.com

Agricultural Best Management Practices: Developing and promoting agricultural practices that minimize the formation and transport of these metabolites, such as optimizing herbicide application rates and timing, and implementing buffer zones around water bodies, are crucial for preventing contamination. publications.gc.ca

A multi-faceted approach combining these strategies will be essential for effectively managing the environmental risks associated with this compound and other persistent herbicide metabolites.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Desmethyl Metsulfuron-methyl in environmental or biological samples?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with advanced fragmentation techniques like collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) . For complex matrices (e.g., soil, plasma), employ cloud point extraction (CPE) with Triton X-114 to pre-concentrate the analyte, improving detection limits. UVPD/CID hybrid workflows are particularly effective for confirming low-abundance metabolites like this compound at limits of quantification (LOQ) as low as 0.5 ng/mL .

Q. How should adsorption-desorption experiments be designed to evaluate the environmental mobility of this compound in soils?

  • Methodological Answer : Conduct batch equilibration experiments using soil samples with varying organic matter and clay content. Analyze adsorption isotherms using the Freundlich model (e.g., KfK_f-ads values) to quantify binding affinity. For desorption, apply sequential extraction protocols to assess hysteresis coefficients (HH), which indicate irreversible binding. Note that this compound may exhibit low desorption potential in clay-rich soils, increasing leaching risks under prolonged degradation times .

Q. What experimental parameters are critical for assessing the phytotoxicity of this compound in non-target plants?

  • Methodological Answer : Use digital image analysis to quantify color changes (e.g., chlorophyll loss) and leaf dry matter content measurements. Apply randomized block designs (RBD) with split-plot configurations to test herbicide interactions with nitrogen doses. Ensure statistical rigor via ANOVA with Bonferroni-corrected pairwise comparisons (p<0.05p < 0.05) to distinguish treatment effects .

Advanced Research Questions

Q. How can molecular simulation techniques optimize the design of bioreceptors for this compound detection?

  • Methodological Answer : Perform docking simulations (e.g., CDOCKER) between the metabolite and target enzymes like acetolactate synthase (ALS). Identify active-site cavities and key amino acids (e.g., binding energy thresholds ΔG<8kcal/mol\Delta G < -8 \, \text{kcal/mol}) to design peptide libraries. Validate candidates using quantum dot-based fluorescence quenching immunochromatography to confirm specificity and sensitivity (e.g., S1 peptide sequence with 90% recognition efficiency) .

Q. What strategies resolve contradictions in adsorption data between laboratory models and field observations for sulfonylurea herbicides?

  • Methodological Answer : Integrate multi-compartment soil microcosm studies to simulate field conditions, including microbial activity and organic matter dynamics. Use isotope-labeled this compound (13C^{13}\text{C}) to track fate pathways. Apply Freundlich hysteresis coefficients (H<0.5H < 0.5) and first-order degradation kinetics to reconcile lab-field discrepancies, emphasizing soil texture and cation exchange capacity (CEC) as confounding variables .

Q. How do hybrid CID/UVPD fragmentation workflows enhance structural elucidation of this compound in metabolomic studies?

  • Methodological Answer : Implement tandem LC-MS/MS with alternating CID (30 eV) and UVPD (170 ms irradiation) modes. CID generates diagnostic fragments (e.g., sulfonylurea cleavage), while UVPD provides complementary radical-based dissociation for low-abundance ions. Use extracted ion chromatograms (XIC) to compare signal-to-noise ratios, ensuring reliable identification at sub-ng/mL concentrations in complex biological matrices .

Q. What experimental frameworks quantify the metabolite’s impact on soil microbial biomass and nitrogen mineralization?

  • Methodological Answer : Deploy microbial respiration assays with 15N^{15}\text{N}-labeled ammonium sulfate to track N-mineralization inhibition. Combine microplate fluorometry (for biomass size) and qPCR (for functional gene abundance, e.g., amoA). Use loamy sand soil models to correlate herbicide concentration with CO2\text{CO}_2 evolution rates and nitrification suppression thresholds (e.g., EC50_{50} values) .

Methodological Best Practices

  • Data Validation : Cross-reference adsorption coefficients (KfK_f-ads) with 3D-QSAR models to predict environmental persistence .
  • Statistical Reporting : Adopt NCSS or similar software for ANOVA with Bonferroni corrections to minimize Type I errors in multi-treatment studies .
  • Ethical Compliance : For human plasma studies, follow institutional review board (IRB) protocols for spiked analyte experiments, including LOQ validation and informed consent documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.